molecular formula C8H7IO2 B14862251 1-(3-Hydroxy-5-iodophenyl)ethanone

1-(3-Hydroxy-5-iodophenyl)ethanone

Cat. No.: B14862251
M. Wt: 262.04 g/mol
InChI Key: FXLIWBSDIFAPFO-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-5-iodophenyl)ethanone is an organic compound with the molecular formula C8H7IO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a hydroxyl group at the 3-position and an iodine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Hydroxy-5-iodophenyl)ethanone can be synthesized through several methods. One common approach involves the iodination of 3-hydroxyacetophenone. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 5-position of the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxy-5-iodophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with a cyano group using copper(I) cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Copper(I) cyanide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: this compound can be converted to 1-(3-Hydroxy-5-iodophenyl)ethanoic acid.

    Reduction: The compound can be reduced to 1-(3-Hydroxy-5-iodophenyl)ethanol.

    Substitution: Substitution of the iodine atom can yield compounds like 1-(3-Hydroxy-5-cyanophenyl)ethanone.

Scientific Research Applications

1-(3-Hydroxy-5-iodophenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-5-iodophenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The hydroxyl and iodine substituents can influence the compound’s reactivity and binding affinity to molecular targets. For example, the hydroxyl group can form hydrogen bonds, while the iodine atom can participate in halogen bonding, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Hydroxy-5-iodophenyl)ethanone is unique due to the presence of both hydroxyl and iodine substituents on the phenyl ring

Properties

Molecular Formula

C8H7IO2

Molecular Weight

262.04 g/mol

IUPAC Name

1-(3-hydroxy-5-iodophenyl)ethanone

InChI

InChI=1S/C8H7IO2/c1-5(10)6-2-7(9)4-8(11)3-6/h2-4,11H,1H3

InChI Key

FXLIWBSDIFAPFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)I)O

Origin of Product

United States

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